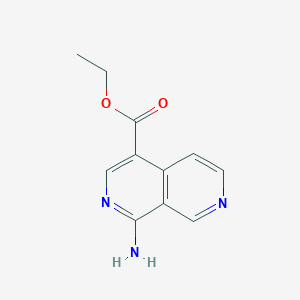
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-2,7-naphthyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups .
Scientific Research Applications
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug development.
Industry: The compound is used in the production of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Mechanism of Action
The mechanism of action of ethyl 1-amino-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by targeting specific proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer, anti-HIV, and antimicrobial activities.
1,8-Naphthyridine: Used in the treatment of bacterial infections and as ligands in coordination chemistry.
Uniqueness
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate is unique due to its specific functional groups and the resulting biological activities.
Biological Activity
Ethyl 1-amino-2,7-naphthyridine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
This compound is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as cyclization and functional group modifications.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. For instance:
- Antibacterial Activity : Research indicates that naphthyridine derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. A study compared the efficacy of several naphthyridine compounds against resistant strains and found that derivatives similar to this compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. This mechanism is similar to that observed in fluoroquinolone antibiotics .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been widely studied:
- Cell Proliferation Inhibition : this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it may induce apoptosis through pathways involving caspases and the modulation of cell cycle regulators such as CDK2 and Cyclin D1 .
- Case Studies : In vitro studies have demonstrated that compounds structurally related to this compound can lead to G1 phase arrest in cancer cells, thereby reducing their growth rate significantly. For example, aaptamine, a naphthyridine derivative, was shown to downregulate MMPs involved in tumor invasion and metastasis .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Activity | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| This compound | Antimicrobial | Various bacteria | Effective against resistant strains |
| Aaptamine | Anticancer | NT2 human embryonal carcinoma | Induces G1 arrest; inhibits growth |
| Nalidixic acid | Antibacterial | Staphylococcus spp. | Comparable to ciprofloxacin |
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 1-amino-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-6-14-10(12)8-5-13-4-3-7(8)9/h3-6H,2H2,1H3,(H2,12,14) |
InChI Key |
SMUCCMUUGBSWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=C1C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















